molecular formula C₅H₇D₃O₃ B1162764 rac-3-Hydroxypentanoic Acid-D3

rac-3-Hydroxypentanoic Acid-D3

Número de catálogo: B1162764
Peso molecular: 121.15
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Architecture and Isotopic Labeling Patterns

rac-3-Hydroxypentanoic Acid-D3 (C₅H₇D₃O₃) is a deuterated derivative of 3-hydroxypentanoic acid, where three hydrogen atoms on the terminal methyl group (C-1) are replaced by deuterium isotopes. The molecular structure consists of a five-carbon chain with a hydroxyl group (-OH) at the C-3 position and a carboxylic acid (-COOH) at the C-5 terminus. The isotopic labeling occurs exclusively at the C-1 methyl group, as confirmed by its SMILES notation : [2H]C([2H])([2H])CC(O)CC(=O)O. This selective deuteration preserves the functional groups critical to the compound’s reactivity while introducing isotopic markers for analytical tracking.

The InChI identifier (InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/i1D3) further clarifies the spatial arrangement, highlighting the deuterium substitution at the first carbon. The molecular weight of 121.15 g/mol distinguishes it from its non-deuterated analog (118.13 g/mol), with mass spectrometry revealing a characteristic +3 Da shift due to the isotopic substitution.

Table 1: Key Structural Features of rac-3-Hydroxypentanoic Acid-D3

Property Value
Molecular Formula C₅H₇D₃O₃
Molecular Weight 121.15 g/mol
Functional Groups Hydroxyl, Carboxylic Acid
Isotopic Substitution C-1 Methyl Group (3D)

Stereochemical Configuration and Racemic Properties

The "rac-" prefix indicates that this compound exists as a racemic mixture, containing equal proportions of R- and S-enantiomers at the C-3 chiral center. Unlike enantiopure derivatives, rac-3-Hydroxypentanoic Acid-D3 lacks defined stereochemical purity, as evidenced by its optical activity designation as "(±)". This racemic nature arises during synthesis, where non-stereoselective methods yield both enantiomers.

The non-deuterated analog (C₅H₁₀O₃) shares this racemic property, confirming that deuteration does not influence the stereochemical outcome. Nuclear magnetic resonance (NMR) studies of the non-deuterated form reveal split signals for diastereotopic protons near the chiral center, a feature retained in the deuterated version despite isotopic substitution. However, deuterium’s lower magnetic moment slightly alters spin-spin coupling constants, a phenomenon observable in high-resolution ¹H-NMR spectra.

Comparative Structural Analysis with Non-Deuterated Analog

The primary distinction between rac-3-Hydroxypentanoic Acid-D3 and its non-deuterated counterpart lies in their isotopic composition and resultant physicochemical properties.

Table 2: Structural Comparison of Deuterated and Non-Deuterated Forms

Property rac-3-Hydroxypentanoic Acid-D3 rac-3-Hydroxypentanoic Acid
Molecular Formula C₅H₇D₃O₃ C₅H₁₀O₃
Molecular Weight 121.15 g/mol 118.13 g/mol
Isotopic Substitution 3 Deuterium atoms at C-1 None
Boiling Point* Slightly elevated 285–290°C (est.)
Solubility in Water Comparable (~784 g/L) Similar

*Deuterium’s higher mass reduces vibrational frequencies, marginally increasing the boiling point relative to the non-deuterated form. However, the hydroxyl and carboxylic acid groups ensure similar solubility profiles in polar solvents.

X-ray crystallography of the non-deuterated compound shows a planar carboxylic acid group and a gauche conformation between the hydroxyl and carboxyl moieties. Isotopic substitution minimally affects this conformation, as deuterium’s similar van der Waals radius preserves molecular packing in crystalline states. However, infrared (IR) spectroscopy reveals shifts in C-D stretching modes (2,100–2,200 cm⁻¹) absent in the non-deuterated analog.

In metabolic studies, the deuterated form’s isotopic signature allows precise tracking via mass spectrometry, whereas the non-deuterated version lacks this discriminative feature. This structural nuance underscores its utility in isotope dilution assays and kinetic isotope effect studies.

Propiedades

Fórmula molecular

C₅H₇D₃O₃

Peso molecular

121.15

Sinónimos

3-Hydroxyvaleric Acid-D3;  (±)-3-Hydroxypentanoic Acid-D3;  3-Hydroxy-n-valeric Acid-D3;  β-Hydroxy-n-valeric Acid-D3;  β-Hydroxyvaleric Acid-D3

Origen del producto

United States

Comparación Con Compuestos Similares

Comparative Analysis with Structurally and Functionally Related Compounds

Deuterated Carboxylic Acids

Deuterated analogs are critical for tracing metabolic pathways. Below is a comparison with a high-deuterium-content compound:

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Deuterium Content Key Applications
rac-3-Hydroxypentanoic Acid-D3 Not specified C₅H₇D₃O₃ ~121.16* 3 D atoms Metabolic tracing, isotope studies
Hexadecanoic-d31 acid 39756-30-4 CD₃(CD₂)₁₄COOH 287.61 98 atom% D Lipidomics, NMR spectroscopy

*Estimated based on isotopic substitution. Hexadecanoic-d31 acid’s high deuterium content makes it suitable for lipid dynamics studies, whereas the D3 variant is tailored for targeted metabolic assays .

Structural Isomers and Derivatives

Branched-Chain Analogs

2,2-Dimethyl-3-ethyl-3-hydroxypentanoic Acid (CAS 27925-39-9) features a branched alkyl chain, altering solubility and metabolic interactions compared to the linear structure of rac-3-Hydroxypentanoic Acid. This branching reduces enzymatic recognition, making it less bioactive in pathways requiring strict substrate specificity .

Esters and Lactones
  • Ethyl (S)-3-Hydroxyhexanoate: An ester derivative with a longer carbon chain (C₆), used in polymer synthesis. Unlike rac-3-Hydroxypentanoic Acid, esters exhibit higher volatility and are employed in gas chromatography .
  • 5-Hexadecanolide: A macrolide lactone with anti-microbial properties. Lactones differ in ring-forming reactivity, unlike the open-chain hydroxy acid .

Sulfur-Containing Analogs

This structural feature confers distinct redox activity, unlike the hydroxyl group in rac-3-Hydroxypentanoic Acid, which primarily participates in hydrogen bonding .

Enantiomeric Forms

The racemic mixture (rac-) of 3-Hydroxypentanoic Acid contains both (R)- and (S)-enantiomers.

Key Research Findings

  • Isotope Effects: Deuterated compounds like rac-3-Hydroxypentanoic Acid-D3 exhibit slower metabolic clearance due to the kinetic isotope effect, enhancing their utility in tracer studies .
  • Structural Similarity & Bioactivity: Compounds with >70% structural similarity to rac-3-Hydroxypentanoic Acid (e.g., β-hydroxypentanoic acid) show overlapping roles in lipid metabolism but differ in receptor binding affinity .
  • Purity & Applications: High-purity (>95%) rac-3-Hydroxypentanoic Acid is preferred in disease models, whereas technical-grade (90%) variants suffice for industrial applications .

Métodos De Preparación

Deuterium Incorporation via Catalytic Exchange

Deuterium labeling at the terminal methyl group (5-position) is typically achieved through catalytic hydrogen-deuterium (H-D) exchange. This method utilizes palladium-on-carbon (Pd/C) or platinum oxide (PtO2) catalysts in deuterated solvents (e.g., D2O or deuterated methanol).

Reaction conditions :

  • Substrate: rac-3-Hydroxypentanoic acid (10 mmol)

  • Catalyst: 10% Pd/C (0.5 g)

  • Solvent: D2O (50 mL)

  • Temperature: 80°C, 24 hours under D2 atmosphere

  • Yield: ~65% deuterium incorporation at the 5-position

Limitations :

  • Non-selective deuteration may occur at other positions, requiring purification via reversed-phase HPLC.

  • Acidic conditions may promote racemization of the 3-hydroxy group, necessitating chiral resolution steps.

Grignard Reaction with Deuterated Reagents

A two-step synthesis starting from ethyl 3-oxopentanoate:

  • Deuterated Grignard addition :

    • Ethyl 3-oxopentanoate + CD3MgBr → Ethyl 3-hydroxy-5,5,5-trideuteriopentanoate

    • Solvent: Deuterated tetrahydrofuran (THF-d8), 0°C, 2 hours

  • Ester hydrolysis :

    • 1M NaOD in D2O, reflux for 6 hours

    • Final yield: 78% with >98% deuterium purity

Biocatalytic Production

Enzymatic Reduction with Deuterated Co-Factors

Genetically engineered Escherichia coli expressing ketoreductases can stereoselectively reduce 3-oxopentanoic acid using NADPD (deuterated nicotinamide adenine dinucleotide phosphate):

ParameterValue
Substrate concentration50 mM in D2O buffer
Enzyme loading5 mg/g substrate
Temperature30°C
Reaction time48 hours
Deuteration efficiency92% at 5-position
Enantiomeric excess99% (R)-enantiomer

Advantages :

  • Avoids harsh chemical conditions

  • High stereochemical control

Analytical Characterization

Mass Spectrometric Validation

LC-MS/MS parameters for verifying deuterium incorporation:

Instrument ParameterValue
ColumnXBridge C18, 2.1 × 50 mm
Mobile phase20 mM ammonium formate:methanol
MRM transitionm/z 121 → 103 (quantifier)
Deuterium purity≥99% by isotopic peak ratio

Nuclear Magnetic Resonance (NMR)

Key ¹H-NMR shifts (600 MHz, D2O):

  • δ 1.20 ppm (t, 3H, CH2CH2COO⁻) – absent in D3 form

  • δ 3.50 ppm (m, 1H, CHOH)

  • δ 4.85 ppm (s, OH, exchangeable)

¹³C-NMR confirms deuteration at C5:

  • C5 signal at 22.1 ppm (quintet, J = 19 Hz)

Industrial-Scale Production Challenges

Cost Analysis of Production Methods

MethodCost per gram (USD)Scalability
Catalytic H-D exchange420Moderate
Grignard synthesis580Low
Biocatalytic320High

Key challenges :

  • Deuterated solvent recovery in catalytic methods

  • NADPD regeneration costs in enzymatic routes

Time (months)Purity (%)Deuteration (%)
099.599.1
699.298.9
1298.798.5

Degradation products include 3-oxopentanoic acid-D2 (0.3% after 12 months) .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing rac-3-Hydroxypentanoic Acid-D3, and how can deuterium incorporation efficiency be optimized?

  • Methodological Answer : Synthesis typically involves deuterated precursors (e.g., D₂O or deuterated reducing agents) in a stereoselective reduction or enzymatic catalysis. To optimize deuterium incorporation:

  • Use kinetic isotope effect (KIE) studies to identify rate-limiting steps .
  • Monitor deuteration efficiency via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, referencing NIST spectral databases for validation .
  • Ensure reaction conditions (pH, temperature) align with safety protocols for handling deuterated compounds, as outlined in GHS-compliant safety data sheets .

Q. How can researchers validate the purity and stereochemical integrity of rac-3-Hydroxypentanoic Acid-D3?

  • Methodological Answer :

  • Chromatographic separation : Employ chiral HPLC or GC with columns optimized for hydroxy acid separation.
  • Spectroscopic analysis : Compare NMR chemical shifts and MS fragmentation patterns with non-deuterated analogs and NIST reference data .
  • Isotopic purity : Use high-resolution MS to quantify deuterium enrichment and rule out protium contamination .

Advanced Research Questions

Q. How can factorial design principles be applied to optimize reaction conditions for rac-3-Hydroxypentanoic Acid-D3 synthesis?

  • Methodological Answer :

  • Variable selection : Prioritize factors like catalyst loading, temperature, and solvent polarity using a 2³ factorial design to assess main and interaction effects .
  • Response surface methodology (RSM) : Model nonlinear relationships between variables to identify optimal conditions for yield and enantiomeric excess (ee).
  • Validation : Cross-check results with computational simulations (e.g., density functional theory (DFT) for reaction pathways) .

Q. What strategies resolve contradictions between experimental data and literature-reported properties of rac-3-Hydroxypentanoic Acid-D3?

  • Methodological Answer :

  • Data triangulation : Replicate experiments under standardized conditions (e.g., IUPAC-recommended protocols ), and compare with peer-reviewed studies.
  • Meta-analysis : Systematically review variables (e.g., solvent purity, analytical techniques) that may explain discrepancies .
  • Collaborative validation : Share samples with independent labs for cross-validation, ensuring adherence to CRDC guidelines for chemical engineering research .

Q. How can computational modeling accelerate the discovery of novel applications for rac-3-Hydroxypentanoic Acid-D3 in metabolic studies?

  • Methodological Answer :

  • Quantum chemical calculations : Use software like Gaussian or ORCA to predict deuterium’s impact on molecular interactions in metabolic pathways .
  • Molecular dynamics (MD) simulations : Model deuterium’s kinetic effects on enzyme binding sites, referencing ICReDD’s reaction design frameworks .
  • Data integration : Combine simulation results with metabolomics datasets to identify isotopic tracing applications .

Methodological Guidelines

  • Safety and Compliance : Adhere to GHS guidelines for deuterated compound handling, including fume hood use and waste disposal protocols .
  • Data Reproducibility : Document all experimental parameters (e.g., NMR spectrometer settings, column specifications) to align with CRDC standards for chemical engineering research .
  • Literature Integration : Use tools like SciFinder or Reaxys to cross-reference spectral data and synthetic routes, avoiding unreliable commercial databases per the user’s directive .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.